N-(4-aminophenyl)-2-hydroxybenzamide N-(4-aminophenyl)-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 3679-65-0
VCID: VC3911975
InChI: InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

N-(4-aminophenyl)-2-hydroxybenzamide

CAS No.: 3679-65-0

Cat. No.: VC3911975

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminophenyl)-2-hydroxybenzamide - 3679-65-0

Specification

CAS No. 3679-65-0
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name N-(4-aminophenyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17)
Standard InChI Key ACVACKIEZDGXND-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O

Introduction

Chemical Identity and Structural Features

N-(4-Aminophenyl)-2-hydroxybenzamide (molecular formula: C₁₃H₁₂N₂O₂, molecular weight: 228.25 g/mol) consists of a benzamide backbone substituted with a hydroxyl group at the C2 position and a 4-aminophenyl group at the amide nitrogen. The IUPAC name is N-(4-aminophenyl)-2-hydroxybenzamide, and its canonical SMILES representation is C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)N.

Key Structural Attributes:

  • Hydroxyl Group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.

  • Aminophenyl Substituent: Provides a reactive site for further chemical modifications, such as acylation or alkylation.

  • Benzamide Core: Imparts rigidity and planar geometry, facilitating interactions with biological targets.

While direct crystallographic data for this compound are scarce, related derivatives (e.g., N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) crystallize in triclinic systems, suggesting similar packing behaviors.

Synthesis and Chemical Modifications

The synthesis of N-(4-aminophenyl)-2-hydroxybenzamide typically involves coupling 2-hydroxybenzoic acid (salicylic acid) derivatives with 4-aminophenylamine. A representative pathway includes:

  • Activation of Salicylic Acid: Conversion to an acid chloride using thionyl chloride (SOCl₂).

  • Amide Formation: Reaction with 4-nitroaniline to yield N-(4-nitrophenyl)-2-hydroxybenzamide.

  • Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Sn/HCl) to reduce the nitro group to an amine, producing the final compound.

Table 1: Synthesis Yields of Benzamide Derivatives

DerivativeReaction StepYield (%)Conditions
N-(4-nitrophenyl)-2-hydroxybenzamideAmide formation78Reflux, 6 h, THF
N-(4-aminophenyl)-2-hydroxybenzamideNitro reduction92H₂/Pd-C, RT, 12 h

Modifications at the hydroxyl or amine groups can tailor solubility and bioactivity. For example:

  • Chlorination: Introducing chlorine at C5 (as in N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide) enhances antiviral potency.

  • Fluorination: Substituting fluorine at C5 improves metabolic stability and membrane permeability.

CompoundVirus TargetedIC₅₀ (μM)Selectivity Index
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideHuman adenovirus0.45>50
Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)SARS-CoV-20.2835

Niclosamide, a closely related antiparasitic drug, has shown repurposing potential against SARS-CoV-2 by uncoupling mitochondrial oxidative phosphorylation and inhibiting viral protease activity .

Applications in Materials Science

Beyond pharmacology, N-(4-aminophenyl)-2-hydroxybenzamide derivatives serve as:

  • Electrochromic Materials: Polymerized forms exhibit reversible color changes under electric fields, useful in smart windows.

  • Fluorescent Probes: The aminophenyl group enables tagging of biomolecules for imaging applications.

Table 3: Electrochromic Performance of Poly(benzamide) Films

Polymer CompositionSwitching Time (s)Coloration Efficiency (cm²/C)
Poly(N-(4-aminophenyl)-2-hydroxybenzamide)13 (bleach)220

Future Directions and Challenges

Despite promising data from analogs, research gaps persist for N-(4-aminophenyl)-2-hydroxybenzamide itself:

  • Structure-Activity Relationships (SAR): Systematic studies to delineate the impact of substituents.

  • Bioavailability Optimization: Addressing poor solubility through prodrug design or nanoformulations.

  • Clinical Translation: Leveraging niclosamide’s success to explore repurposing opportunities .

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